molecular formula C16H19N3O3 B2746511 Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate CAS No. 1235090-42-2

Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate

Cat. No. B2746511
CAS RN: 1235090-42-2
M. Wt: 301.346
InChI Key: WEHXRNSCICNJCY-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihyp. They are also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary widely, but they generally include a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .


Physical And Chemical Properties Analysis

Methyl piperidine-4-carboxylate has a molecular weight of 143.19 g/mol, a density of 1.06 g/mL, a boiling point of 85°C to 90°C, and a flash point of 89°C (192°F). It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Analgesic Activity : Aromatic carboxylic esters of 1-methyl-4-piperidinol, related structurally to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate", were synthesized and evaluated for their analgesic activity. These compounds have shown promising results, with some being nearly twice as active as codeine in mouse assays, highlighting their potential in pain management without the dependence liability of morphine-like compounds (Waters, 1978).

  • Asymmetric Synthesis : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a compound structurally related to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate", was explored using phase-transfer catalysts. This synthetic method is notable for its use of cheap materials, mild reaction conditions, and its utility in preparing biologically active compounds (Wang et al., 2018).

  • Impurity Identification in Pharmaceuticals : The identification, isolation, and synthesis of novel impurities in pharmaceuticals like Repaglinide showcased the importance of understanding and controlling the synthesis and quality of related compounds, including those structurally related to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate". This research helps in ensuring the safety and efficacy of pharmaceutical products (Kancherla et al., 2018).

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : The synthesis of compounds through CH functionalization, including benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, demonstrates the versatility and efficiency of modern synthetic methods in creating complex molecules with potential therapeutic applications (Magano et al., 2014).

Biological and Pharmacological Evaluation

  • Antimycobacterial Activity : Spiro-piperidin-4-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis. This study highlights the potential of piperidine derivatives, closely related to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate", in the development of new antimycobacterial agents (Kumar et al., 2008).

  • Anti-HIV Activity : The development of piperidine-4-carboxamide CCR5 antagonists, with potent anti-HIV-1 activity, underscores the therapeutic potential of piperidine derivatives in treating HIV-1 infections. These compounds exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, demonstrating the role of piperidine derivatives in the development of HIV treatments (Imamura et al., 2006).

Safety and Hazards

While specific safety and hazard. It is incompatible with oxidizing agents .

Future Directions

The development of new piperidine derivatives and the exploration of their potential therapeutic applications is an active area of research. This includes the development of new synthesis methods, the discovery of new biological activities, and the optimization of existing compounds for better efficacy and safety .

properties

IUPAC Name

methyl 4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-16(21)19-7-5-12(6-8-19)11-18-15(20)14-4-2-3-13(9-14)10-17/h2-4,9,12H,5-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHXRNSCICNJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate

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